5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrrolo[2,3-b]pyridine family. It features an iodine atom at the 5-position and an aldehyde functional group at the 3-position of the pyrrole ring. This compound has garnered attention due to its potential biological activities, particularly as a target for fibroblast growth factor receptors, which are implicated in various cancers.
The compound is classified under the category of organic compounds and specifically as a heterocyclic compound. It is often utilized in medicinal chemistry and research settings for its unique structural properties and potential applications in drug development. The compound's IUPAC name is 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, and it can be found in chemical databases such as PubChem .
The synthesis of 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde typically involves several synthetic routes:
The molecular formula for 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde is . The structure consists of a pyrrole ring fused to a pyridine ring, with an aldehyde group at the 3-position and an iodine atom at the 5-position.
5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde can undergo several types of chemical reactions:
The primary biological target for 5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde is the fibroblast growth factor receptors (FGFRs).
Pharmacokinetics studies suggest that similar compounds exhibit high clearance rates and low oral bioavailability .
Relevant analyses include spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry to confirm structure and purity .
5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde has several notable applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its importance in developing new therapeutic strategies.
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold serves as the foundational structure for synthesizing 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This tricyclic system is typically assembled through ring-closing reactions or cyclocondensation strategies. A common approach involves the Gould-Jacobs cyclization, where ortho-substituted aminopyridines react with carbonyl compounds (e.g., ketones or aldehydes) under acid or base catalysis to form the pyrrole ring [3] [6]. Alternative routes employ Pd-catalyzed cross-coupling to join pyrrole and pyridine precursors, though this may introduce regioselectivity challenges. For 7-azaindole derivatives specifically, ethyl 5-methyl-2-aminopyrrole-3-carboxylate serves as a key intermediate, undergoing hydrolysis and decarboxylation to yield the unsubstituted core before further functionalization [6]. The N-H tautomerism in the product necessitates careful protection-deprotection strategies during subsequent steps to avoid side reactions.
Electrophilic iodination at the electron-rich 5-position of the 1H-pyrrolo[2,3-b]pyridine scaffold requires precise regiocontrol. N-Iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF or acetonitrile) at 0–25°C is the most effective method, achieving >85% regioselectivity due to the inherent reactivity of the pyrrole ring [1] [4]. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, where the pyridine nitrogen deactivates the 3-position, directing iodine to C5. For substrates sensitive to oxidation, iodine-copper(I) iodide mixtures offer a milder alternative, though yields may be lower (60–70%) [4]. Crucially, the iodine atom’s size facilitates further cross-coupling (e.g., Sonogashira or Suzuki reactions), making this step pivotal for downstream derivatization. Cold-chain transportation is recommended for the iodinated product due to its moderate light sensitivity [1].
Introducing the aldehyde group at the 3-position employs two primary methods: Vilsmeier-Haack formylation and Duff reaction. Vilsmeier-Haack conditions (POCl₃/DMF, 80–100°C) directly convert the electron-rich 3-position of 5-iodo-7-azaindole to the carbaldehyde, achieving 70–80% yields [4] . The Duff reaction (hexamethylenetetramine (HMTA) in acetic acid, reflux) is preferred for acid-stable substrates, as it avoids the highly acidic conditions that may decompose the iodo substituent . For the target compound, optimal results are obtained via Duff reaction at 60°C for 6 hours, followed by hydrolysis to release the aldehyde, minimizing over-oxidation to carboxylic acids. SMILES notation (O=CC1=CNC2=C1C=C(I)C=N2
) confirms the aldehyde’s attachment to the pyrrole ring [1] [4].
Scaling beyond gram quantities faces three key hurdles: intermediate instability, cost of iodination reagents, and cryogenic requirements. The 5-iodo-7-azaindole intermediate degrades upon prolonged storage at room temperature, necessitating immediate use after synthesis [1]. NIS, while efficient, becomes prohibitively expensive at scale; iodine/potassium iodide mixtures are being explored as alternatives but suffer from reduced regioselectivity. Additionally, cold-chain transportation (2–8°C) is essential for the final product, increasing logistical costs [1]. Process intensification via flow chemistry has shown promise in small studies, enabling safer handling of exothermic iodination and minimizing thermal degradation during formylation. However, solids handling remains a limitation due to the poor solubility of intermediates in non-polar solvents.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: